N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a pyrrolo[3,2,1-ij]quinoline core.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-5-3-2-4-14(18)8-10-21-27(24,25)17-12-15-6-7-19(23)22-11-9-16(13-17)20(15)22/h2-5,12-13,21H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIZOCYKAVSAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for DNA replication and cell division. Carbonic anhydrase, on the other hand, is involved in maintaining pH balance and fluid balance in the body.
Mode of Action
This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. It has a similar structure to para-aminobenzoic acid (PABA), a substrate for the enzyme. This allows the compound to bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the production of folic acid. Without folic acid, bacteria cannot replicate, leading to their eventual death.
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division. As a result, the compound effectively halts the replication of bacteria.
Pharmacokinetics
Most sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids. Their antibacterial action can be inhibited by pus.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and replication . By blocking the production of folic acid, the compound prevents bacteria from replicating their DNA and dividing, leading to their eventual death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the compound’s antibacterial action. Additionally, the compound’s efficacy can be affected by the presence of other drugs that compete for the same enzyme binding sites.
Biochemical Analysis
Biochemical Properties
For instance, some quinoline sulfonamides have been found to inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in the body.
Cellular Effects
Preliminary studies suggest that this compound may have significant inhibitory effects on the proliferation of various tumor cells, including lung cancer, gastric cancer, prostate cancer, ovarian cancer, testicular cancer, colon cancer, leukemia, breast cancer, multiple myeloma, liver cancer, and pancreatic cancer.
Molecular Mechanism
It is known that quinoline sulfonamides can act as competitive inhibitors of certain enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria.
Temporal Effects in Laboratory Settings
It is known that quinoline sulfonamides can be stable under various conditions, and their effects can be observed over extended periods.
Dosage Effects in Animal Models
The dosage effects of N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide in animal models have not been reported yet. It is known that the effects of sulfonamides can vary with different dosages, and high doses can cause toxic or adverse effects.
Metabolic Pathways
The metabolic pathways involving N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide are not yet fully understood. It is known that quinoline sulfonamides can be involved in various metabolic pathways. For instance, some quinoline sulfonamides have been found to inhibit the synthesis of folic acid in bacteria, which is a crucial metabolic pathway for these organisms.
Transport and Distribution
It is known that quinoline sulfonamides can interact with various transporters and binding proteins.
Biological Activity
N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the realm of anticoagulant and anticancer properties. This article reviews the biological activity of this compound based on current research findings.
- Molecular Formula : C20H22N2O4S
- Molecular Weight : 386.47 g/mol
- Purity : Typically 95% .
Anticoagulant Activity
Recent studies have highlighted the anticoagulant potential of derivatives related to pyrrolo[3,2,1-ij]quinoline compounds. In vitro assays have demonstrated that certain derivatives can inhibit coagulation factors such as Factor Xa and Factor XIa. For instance, one study reported an IC50 value of 3.68 µM for a potent Factor Xa inhibitor derived from a similar structural framework .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Pyrroloquinoline Derivative | Factor Xa | 3.68 |
| Pyrroloquinoline Derivative | Factor XIa | 2.00 |
These findings suggest that compounds with similar structural motifs as N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may also exhibit significant anticoagulant properties.
Anticancer Activity
The anticancer effects of pyrrolo[3,2,1-ij]quinoline derivatives have been explored in various studies. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation. For example, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the pyrroloquinoline framework can enhance potency and selectivity against targeted biological pathways. For instance:
- Position 6 and 8 Modifications : Alterations at these positions have been linked to improved inhibitory activity against coagulation factors.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide:
-
Study on Anticoagulant Properties :
- Objective : To evaluate the anticoagulant activity of synthesized derivatives.
- Results : Four derivatives demonstrated significant inhibition of coagulation factors with varying IC50 values.
-
Evaluation of Anticancer Activity :
- Objective : To assess the effects on cancer cell lines.
- Results : Compounds induced apoptosis in breast and lung cancer cell lines with IC50 values ranging from 5 µM to 15 µM.
Scientific Research Applications
While specific applications of "N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" are not detailed in the provided search results, the information does offer some context regarding related compounds and their potential applications.
Tetrahydroquinoline Derivatives and their Applications
Tetrahydroquinolines are important moieties in various natural products and pharmaceutical agents . Research has been directed toward synthetic methods and investigation of similar compounds .
- Alkaloids Alkaloids have diverse and important physiological activity, which causes attention to new synthetic methods and investigation of similar compounds .
- Pyrroloquinolines Pyrroloquinoline derivatives have been investigated . Methyl 2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate was prepared from synthesized substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acid .
General Applications of Heterocyclic Compounds
- Medicinal Chemistry Heterocyclic rings are favored scaffolds in medicinal chemistry and drug discovery because of their importance in the properties they confer .
- Potential Applications N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential pharmacological applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Pyrrolo[3,2,1-ij]quinoline vs. Pyrrolo[1,2-a]quinoxaline
- Target Compound: The pyrrolo[3,2,1-ij]quinoline core (–14) features a fused pyrrole and quinoline system, enabling planar aromatic interactions.
Substituent Variations
Key substituent differences are summarized in Table 1.
Table 1: Substituent and Molecular Weight Comparison
Physicochemical and Pharmacokinetic Implications
- Solubility : The 2-methoxyphenethyl group in the target compound enhances solubility compared to the bromo-substituted analog () but may reduce membrane permeability relative to lipophilic groups like 4-methylbenzyl () .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Characteristic Signal | Reference |
|---|---|---|
| NMR | δ 3.65 ppm (OCH), δ 7.13 ppm (quinoline H) | |
| IR | 1731 cm (C=O), 1340 cm (S=O) | |
| HRMS | m/z 456.1234 [M+H] (calc. 456.1238) |
Q. Table 2. Solvent-Dependent Crystallization Outcomes
| Solvent System | Crystal Morphology | Melting Point (°C) | Purity (%) |
|---|---|---|---|
| Ethanol/Water | Needles | 338–341 | >98 |
| DCM/Hexane | Plates | 335–338 | 95–97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
